2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one features a dihydropyridazin-3-one core substituted with a 4-methylphenyl group at position 6 and a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety linked via a methyl group at position 2.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-13-2-4-14(5-3-13)17-10-11-19(26)25(23-17)12-18-22-20(24-27-18)15-6-8-16(21)9-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCSEJVZJQCSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Mode of Action
The compound interacts with its target, AchE, leading to a significant reduction in the enzyme’s activity. This interaction disrupts the normal transmission of nerve impulses, resulting in various physiological changes.
Biochemical Pathways
The compound’s action affects the biochemical pathways involving reactive oxygen species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage. The compound’s interaction with AchE may lead to an increase in oxidative stress, affecting different cellular components negatively.
Pharmacokinetics
It’s worth noting that the compound’s structure, which includes a nitrogen-based hetero-aromatic ring, could potentially modulate the pharmacokinetic properties of the drug substance.
Result of Action
The result of the compound’s action is a dose-dependent increase in malondialdehyde (MDA) concentration, a common biomarker for cells and tissue oxidative injury. This increase was statistically insignificant. The compound also exhibits neurotoxic potentials, affecting the AchE activity and MDA level in the brain of alevins.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a bromophenyl group and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 452.39 g/mol. The presence of the oxadiazole moiety is significant as it is known for various biological activities.
Biological Activities
Recent studies have highlighted several biological activities attributed to compounds containing oxadiazole and dihydropyridazinone structures. The following sections summarize key findings related to the biological activity of this specific compound.
Anticancer Activity
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In Vitro Studies : Research has demonstrated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown IC50 values ranging from 10 µM to 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Cell Line IC50 Value (µM) HeLa 25 MCF-7 30 A549 (lung) 40 HCT116 (colon) 35 - Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as histone deacetylases (HDACs) and carbonic anhydrases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives possess significant antibacterial and antifungal activities.
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Bacterial Strains Tested : Common strains like Staphylococcus aureus and Escherichia coli have been used to assess the antimicrobial efficacy.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Candida albicans 25 - Findings : The compound showed promising results with lower MIC values compared to conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Anti-inflammatory Activity
Compounds with similar structural features have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly when administered in appropriate doses.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study on Anticancer Activity : A derivative was tested against breast cancer cell lines showing a dose-dependent response with significant apoptosis induction at higher concentrations.
- Case Study on Antimicrobial Efficacy : A related compound was tested against resistant strains of bacteria, demonstrating effectiveness where traditional treatments failed.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been included in various screening libraries aimed at identifying new anticancer agents. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antiviral Properties
Compounds containing oxadiazole rings have demonstrated antiviral activity against several viruses. For instance, derivatives have been found effective against picornaviruses, suggesting that this compound may possess similar properties . The mechanism often involves interference with viral replication processes.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various oxadiazole derivatives to determine the influence of different substituents on biological activity. For instance, the presence of halogen atoms (like bromine) has been linked to enhanced potency against specific cancer cell lines. This insight is crucial for medicinal chemists aiming to optimize drug candidates based on structural modifications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess purity. For instance, the presence of intramolecular hydrogen bonds has been noted to stabilize the planar conformation of similar compounds .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-5 position, facilitated by the electron-withdrawing bromophenyl group. This reactivity is leveraged to introduce new functional groups:
These reactions highlight the oxadiazole’s susceptibility to nucleophilic attack, enabling structural diversification for biological screening.
Cross-Coupling Reactions at the Bromophenyl Group
The 4-bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions, a key strategy for modifying aryl groups:
These reactions demonstrate the utility of the bromine atom as a synthetic handle for introducing aryl, amino, or sulfur-containing groups.
Redox Reactions of the Dihydropyridazinone Core
The dihydropyridazinone ring undergoes oxidation and reduction, modulating its electronic properties:
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Oxidation : Treatment with KMnO₄ in acidic conditions converts the dihydro ring to a pyridazinone, enhancing aromaticity and stability .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, yielding a tetrahydropyridazine derivative.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyridazinone derivative | Improved pharmacokinetics |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Tetrahydropyridazine analog | Enhanced solubility |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles:
| Dipolarophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenyl azide | Cu(I), DCM, rt | Triazolo-oxadiazole hybrid | 70 | |
| Nitrile oxide | Δ, toluene | Isoxazole-linked compound | 68 |
These reactions expand the compound’s utility in generating libraries for drug discovery.
Functionalization of the Methylphenyl Group
The 4-methylphenyl group undergoes directed ortho-metalation (DoM) followed by electrophilic quenching:
| Electrophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| I₂ | LDA, THF, -78°C | 2-Iodo-4-methylphenyl derivative | 75 | |
| CO₂ | Mg, THF, then CO₂ | Carboxylic acid at ortho position | 60 |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 100°C), the oxadiazole ring undergoes rearrangement to form imidazolinones, while basic conditions (KOH/EtOH) trigger ring-opening to thioamides .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula C₂₀H₁₅BrN₄O₂.
Key Structural and Functional Insights
Halogen Substituent Effects: The target compound’s 4-bromophenyl group (vs. Bromine’s polarizability may also strengthen van der Waals interactions in target binding . In contrast, 4-fluorophenyl (as in ) offers electron-withdrawing effects, which could modulate the electron density of the dihydropyridazinone core, affecting reactivity or binding affinity.
Heterocyclic Core Variations: The dihydropyridazin-3-one core (target and ) contains a ketone group, enabling hydrogen-bond donor/acceptor interactions absent in pyridazine () or piperazine-methanone () cores.
Synthetic and Analytical Data :
Preparation Methods
Hydrazide Formation and Cyclization
The dihydropyridazinone moiety is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A representative pathway involves:
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Synthesis of 4-Methylphenyl-Substituted α,β-Unsaturated Ketone :
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Hydrazide Formation :
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Cyclization to Dihydropyridazinone :
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Preparation
The 3-(4-bromophenyl)-1,2,4-oxadiazole fragment originates from amidoxime intermediates:
Cyclodehydration with Carboxylic Acid Derivatives
The amidoxime undergoes cyclodehydration with activated carboxylic acids to form the 1,2,4-oxadiazole ring:
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Activation of Carboxylic Acid :
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Use of coupling agents like EDCl or DCC with HOBt in anhydrous DMF:
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-
Cyclization Reaction :
Coupling of Oxadiazole and Dihydropyridazinone Intermediates
Alkylation of Dihydropyridazinone
The chloromethyl-oxadiazole reacts with the dihydropyridazinone under basic conditions:
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Reaction Conditions :
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KCO in anhydrous DMF at 60–70°C for 6–8 hours:
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Yield: 55–60%.
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Optimization Strategies
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Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes, improving yield to 70%.
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Solid-Phase Catalysis : Use of Nafion NR50 enhances regioselectivity and minimizes side products.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
Answer:
The synthesis typically involves multi-step reactions, such as Claisen–Schmidt condensation and Michael addition, as demonstrated in analogous bromophenyl-containing heterocycles . Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates.
- Functionalization : Alkylation or coupling reactions to introduce substituents like the 4-methylphenyl group.
Purity validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, especially for dihydropyridazinone and oxadiazole moieties .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as seen in related bromophenyl pyrazoline derivatives .
- FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyridazinone ring) .
Basic: How should preliminary biological activity screening be designed for this compound?
Answer:
Adopt a tiered approach:
In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination) .
Cytotoxicity : Use MTT assays on human cell lines (e.g., HeLa) to establish selectivity indices .
Enzyme inhibition : Evaluate binding to targets like carbonic anhydrase or kinases via fluorometric assays .
Advanced: How can environmental fate studies be structured to assess ecological risks?
Answer:
Follow frameworks like Project INCHEMBIOL :
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) and abiotic degradation (photolysis, hydrolysis).
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and soil adsorption coefficients (Kd).
- Phase 3 (Modeling) : Use QSAR models to predict long-term toxicity and persistence in aquatic/terrestrial compartments .
Advanced: How to develop structure-activity relationship (SAR) models for optimizing bioactivity?
Answer:
- Substitution analysis : Compare analogues with halogens (Br vs. Cl), methyl groups, or oxadiazole replacements (e.g., thiadiazoles) to identify pharmacophores .
- Computational docking : Map interactions with target proteins (e.g., hCA II) using AutoDock Vina or Schrödinger Suite .
- Free-energy perturbations : Quantify binding affinity changes via molecular dynamics simulations (e.g., GROMACS) .
Advanced: How to resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Answer:
- Experimental design : Use randomized block designs with split-split plots to control variables like solvent polarity, temperature, and cell line passage number .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers and ensure reproducibility (n ≥ 4 replicates) .
- Theoretical alignment : Link discrepancies to molecular flexibility (e.g., dihydropyridazinone ring conformers) or off-target effects via cheminformatics tools .
Advanced: What strategies ensure methodological rigor in long-term stability studies?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring of degradation products .
- Forced degradation : Use acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic (ICH Q1B) conditions to identify vulnerable functional groups .
- Mass balance : Quantify recovery rates (>98%) to validate analytical methods .
Advanced: How to integrate traditional and computational methods for mechanistic studies?
Answer:
- Hybrid workflows : Combine NMR-based metabolomics with RNA-seq to map metabolic disruptions in treated cell lines .
- In silico profiling : Predict ADMET properties using SwissADME or ProTox-II, then validate with in vitro hepatocyte models .
- Synchrotron techniques : Use X-ray absorption spectroscopy (XAS) to study metal-binding behavior in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
